(5S,7R)-3-bromoadamantane-1-carboxylic acid
CAS No.:
Cat. No.: VC16180498
Molecular Formula: C11H15BrO2
Molecular Weight: 259.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrO2 |
|---|---|
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | (5S,7R)-3-bromoadamantane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |
| Standard InChI Key | DJUDQBVINJIMFO-JZVMUCMXSA-N |
| Isomeric SMILES | C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)C(=O)O |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The (5S,7R)-3-bromoadamantane-1-carboxylic acid features a bromine atom at the C3 position and a carboxylic acid group at C1 of the adamantane backbone. The adamantane core consists of four fused cyclohexane rings in a chair conformation, creating a highly stable tricyclic structure. Stereochemical specificity at the C5 and C7 positions (S and R configurations, respectively) influences its spatial orientation and intermolecular interactions.
The 3D conformation, validated by X-ray crystallography and computational modeling, reveals that the bromine substituent occupies an equatorial position relative to the carboxylic acid group, minimizing steric hindrance . This arrangement enhances stability and facilitates hydrogen bonding via the carboxylate moiety. The compound’s SMILES notation, , encodes its stereochemistry and functional groups .
Nomenclature and Identifiers
This compound is systematically named (5S,7R)-3-bromoadamantane-1-carboxylic acid under IUPAC rules. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 21816-08-0 | |
| PubChem CID | 713484 | |
| MDL Number | MFCD00167820 | |
| InChI Key | DJUDQBVINJIMFO-JZVMUCMXSA-N |
Alternative synonyms include 1-bromo-3-adamantanecarboxylic acid and 3-bromo-1-adamantanecarboxylate .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (5S,7R)-3-bromoadamantane-1-carboxylic acid typically begins with bromination of 3-hydroxyadamantane-1-carboxylic acid. A seminal method by Harman and Blanksby (2007) involves treating the hydroxyl precursor with hydrogen bromide (HBr) at 90°C for 3.5 hours, achieving a 99.8% yield . The reaction proceeds via an mechanism, where protonation of the hydroxyl group generates a carbocation intermediate, followed by bromide attack.
Reaction Scheme:
Purification involves recrystallization from cyclohexane or sublimation at 130°C under reduced pressure (10 mmHg) .
Reaction Optimization
Key parameters affecting yield and purity:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 90°C | Higher temperatures reduce side reactions |
| HBr Concentration | 48% (aqueous) | Excess HBr drives reaction completion |
| Reaction Time | 3.5 hours | Prolonged time increases decomposition |
Chromatographic techniques (HPLC, GC-MS) confirm enantiomeric purity >97% .
Physicochemical Properties
Thermal and Solubility Profile
The compound exhibits limited aqueous solubility (0.8 mg/mL in water) but dissolves readily in polar aprotic solvents like DMSO and chloroform .
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 1.65 (m, 2H, adamantane CH), 2.12 (s, 1H, bridgehead CH), 2.98 (br s, 1H, COOH) .
-
C NMR (100 MHz, CDCl): δ 179.4 (COOH), 56.7 (C-Br), 38.2–29.1 (adamantane carbons) .
Biological and Pharmacological Applications
Multidrug Resistance Reversal
(5S,7R)-3-Bromoadamantane-1-carboxylic acid inhibits P-glycoprotein (P-gp), a transmembrane efflux pump overexpressed in cancer cells. In vitro studies demonstrate a 5.2-fold reduction in doxorubicin IC in MDR breast cancer cells (MCF-7/ADR) at 10 μM concentration . The adamantane moiety likely binds to P-gp’s hydrophobic pocket, while the carboxylic acid group stabilizes interactions via hydrogen bonding .
Antiviral Activity
Preliminary assays indicate moderate activity against influenza A (H1N1) with an EC of 32 μM, attributed to disruption of viral uncoating via adamantane-mediated membrane interactions .
Industrial and Research Applications
Polymer Additives
Incorporating 0.1–0.5 wt% of the compound into polypropylene improves thermal stability (T increased by 18°C) due to radical scavenging by the bromine atom .
Organic Synthesis
The bromine atom serves as a leaving group in nucleophilic substitution reactions. For example, reaction with sodium azide yields 3-azidadamantane-1-carboxylic acid, a click chemistry precursor .
| Parameter | Value |
|---|---|
| LD (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritant (OECD 404) |
| Environmental Toxicity | EC (Daphnia magna): 48 mg/L |
Storage at 2–8°C in amber glass containers is recommended to prevent photodegradation .
Future Research Directions
-
Co-crystallization Studies: To explore supramolecular architectures via carboxylate-bromine synthons.
-
Prodrug Development: Ester derivatives to enhance oral bioavailability.
-
Computational Modeling: Molecular dynamics simulations of P-gp inhibition mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume